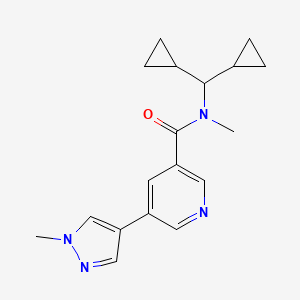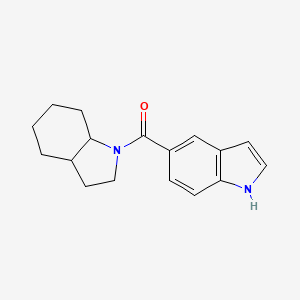
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane of various cell types. The TSPO has been implicated in a wide range of physiological processes, including cholesterol transport, steroidogenesis, apoptosis, and inflammation. DPA-714 has been used extensively in scientific research to investigate the role of TSPO in various diseases and conditions.
作用機序
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide binds selectively to the TSPO, which is expressed in the outer mitochondrial membrane of various cell types. The TSPO has been implicated in a wide range of physiological processes, including cholesterol transport, steroidogenesis, apoptosis, and inflammation. The exact mechanism of action of N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is not fully understood, but it is believed to modulate the activity of the TSPO and affect downstream signaling pathways.
Biochemical and Physiological Effects:
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including reducing inflammation, promoting neuroprotection, and modulating the immune response. N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the main advantages of using N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide in scientific research is its selectivity for the TSPO, which allows researchers to investigate the role of this protein in various diseases and conditions. However, one limitation of using N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is its relatively low affinity for the TSPO, which can limit its effectiveness in certain experiments.
将来の方向性
There are many future directions for research involving N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide and the TSPO. Some possible areas of investigation include the role of TSPO in neurodegenerative diseases, the development of more selective ligands for the TSPO, and the use of TSPO ligands as diagnostic tools for various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide and its effects on downstream signaling pathways.
合成法
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-cyanopyridine with 1-methyl-4-(4-methylphenyl)-1H-pyrazole in the presence of a base to form the corresponding pyrazole-carboxylic acid. This acid can then be converted to the corresponding acid chloride and reacted with N-methyl-N-(dicyclopropylmethyl)amine to form N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide.
科学的研究の応用
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been used extensively in scientific research to investigate the role of TSPO in various diseases and conditions. TSPO has been implicated in a wide range of physiological processes, including cholesterol transport, steroidogenesis, apoptosis, and inflammation. N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been used to study the role of TSPO in neuroinflammation, Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer.
特性
IUPAC Name |
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-21-11-16(10-20-21)14-7-15(9-19-8-14)18(23)22(2)17(12-3-4-12)13-5-6-13/h7-13,17H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGULIRSQPXMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)N(C)C(C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7574192.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[2-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7574204.png)
![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7574208.png)
![2,4-Dimethyl-1-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperazine](/img/structure/B7574220.png)

![5,7-Dimethyl-2-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B7574226.png)
![tert-butyl N-[[1-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B7574228.png)
![5-Propyl-3-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7574235.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(7-methoxy-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7574241.png)
![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)
![1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol](/img/structure/B7574266.png)
![[4-(2-Hydroxybutyl)piperazin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B7574271.png)

![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)